1-Buten-3-yne,4-trimethylsilyl
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Overview
Description
(but-3-en-1-yn-1-yl)trimethylsilane is an organosilicon compound with the molecular formula C7H12Si. It is a colorless liquid that is widely used in organic synthesis due to its reactivity and versatility. The compound features a trimethylsilyl group attached to a butenynyl moiety, making it a valuable building block in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
(but-3-en-1-yn-1-yl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of but-3-en-1-yne with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of (but-3-en-1-yn-1-yl)trimethylsilane often involves large-scale batch reactions. The process may include the use of specialized reactors to ensure optimal mixing and temperature control. Purification steps such as distillation or chromatography are employed to achieve the required product quality .
Chemical Reactions Analysis
Types of Reactions
(but-3-en-1-yn-1-yl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or alcohols.
Reduction: Reduction reactions can convert the compound into alkanes or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in reactions with (but-3-en-1-yn-1-yl)trimethylsilane include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens (chlorine, bromine) or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of functionalized silanes .
Scientific Research Applications
(but-3-en-1-yn-1-yl)trimethylsilane has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (but-3-en-1-yn-1-yl)trimethylsilane exerts its effects involves the reactivity of the trimethylsilyl group and the butenynyl moiety. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The butenynyl moiety provides a site for further functionalization, allowing the compound to participate in a wide range of reactions .
Comparison with Similar Compounds
Similar Compounds
But-1-yn-1-yltrimethylsilane: Similar in structure but with a different position of the triple bond.
(4-bromobut-1-yn-1-yl)trimethylsilane: Contains a bromine atom, making it more reactive in certain substitution reactions.
Uniqueness
(but-3-en-1-yn-1-yl)trimethylsilane is unique due to its specific combination of a trimethylsilyl group and a butenynyl moiety. This structure provides a balance of stability and reactivity, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
but-3-en-1-ynyl(trimethyl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Si/c1-5-6-7-8(2,3)4/h5H,1H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVAZVHJSBZWEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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